1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, a 3-methylbutylamino group at the third position, and a carboxamide group at the fifth position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the first position of the pyrazole ring through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the 3-Methylbutylamino Group: The 3-methylbutylamino group can be attached to the third position of the pyrazole ring through nucleophilic substitution reactions using 3-methylbutylamine.
Formation of the Carboxamide Group: The carboxamide group can be introduced at the fifth position of the pyrazole ring through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- 3-methylbutyl ethanoate
- 3-[(3-Methylbutyl)nitrosoamino]-2-butanone
Uniqueness
1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methyl group, a 3-methylbutylamino group, and a carboxamide group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-methyl-5-(3-methylbutylamino)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)4-5-12-9-6-8(10(11)15)14(3)13-9/h6-7H,4-5H2,1-3H3,(H2,11,15)(H,12,13) |
InChI Key |
FVXMOXPKDCZUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NN(C(=C1)C(=O)N)C |
Origin of Product |
United States |
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